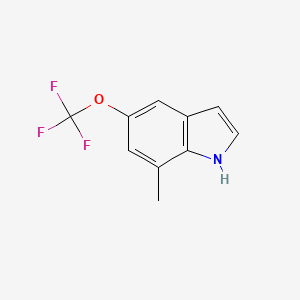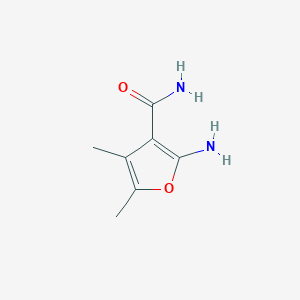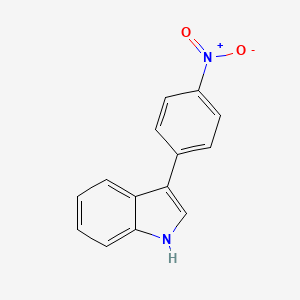
4-Morpholinesulfinyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholinesulfinyl fluoride is an organofluorine compound with the molecular formula C₄H₈FNO₂S. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of a morpholine ring and a sulfinyl fluoride group, contributing to its reactivity and versatility in chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Morpholinesulfinyl fluoride can be synthesized through several methods. One common approach involves the reaction of morpholine with sulfur tetrafluoride (SF₄) under controlled conditions. Another method includes the use of sulfonyl chlorides and fluorinating agents such as potassium fluoride (KF) or potassium bifluoride (KHF₂) in the presence of a phase transfer catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using readily available reagents. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Morpholinesulfinyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl fluorides.
Reduction: Reduction reactions can convert it into corresponding sulfinyl compounds.
Substitution: It participates in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild conditions.
Major Products Formed:
Oxidation: Sulfonyl fluorides.
Reduction: Sulfinyl compounds.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Morpholinesulfinyl fluoride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-morpholinesulfinyl fluoride involves its reactivity with nucleophilic sites in biological molecules. The sulfinyl fluoride group acts as an electrophile, forming covalent bonds with nucleophilic amino acid residues such as serine, cysteine, and lysine. This interaction can inhibit enzyme activity or modify protein function, making it a valuable tool in chemical biology and drug discovery .
Vergleich Mit ähnlichen Verbindungen
Sulfonyl Fluorides: Compounds like methanesulfonyl fluoride and benzenesulfonyl fluoride share similar reactivity and applications.
Fluoroalkyl Compounds: Fluoroalkylation agents such as trifluoromethyl sulfonates exhibit comparable chemical behavior.
Uniqueness: 4-Morpholinesulfinyl fluoride stands out due to its unique combination of a morpholine ring and a sulfinyl fluoride group. This structure imparts distinct reactivity and stability, making it particularly useful in selective covalent modification of proteins and other biomolecules .
Eigenschaften
CAS-Nummer |
60094-26-0 |
|---|---|
Molekularformel |
C4H8FNO2S |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
morpholine-4-sulfinyl fluoride |
InChI |
InChI=1S/C4H8FNO2S/c5-9(7)6-1-3-8-4-2-6/h1-4H2 |
InChI-Schlüssel |
DTUAZNHESLXOHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1S(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1,1'-Biphenyl]-4-yl-4-(8-chloro-1-dibenzofuranyl)-6-phenyl-1,3,5-triazine](/img/structure/B13981147.png)
![2-(2-(5-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13981163.png)
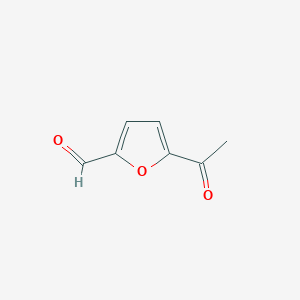
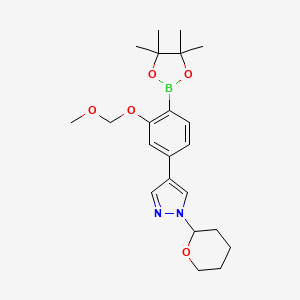
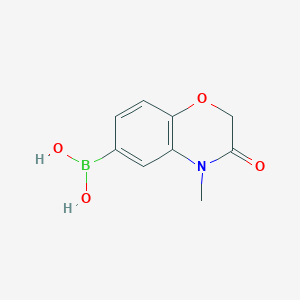
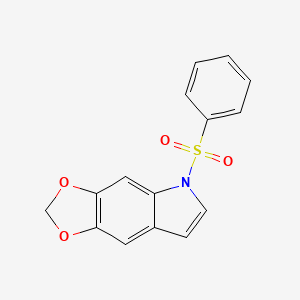
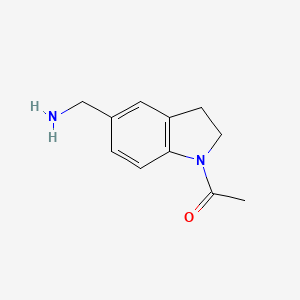
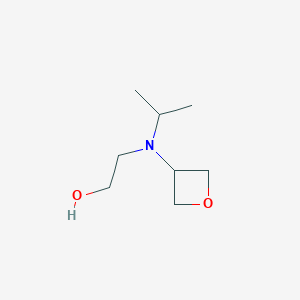
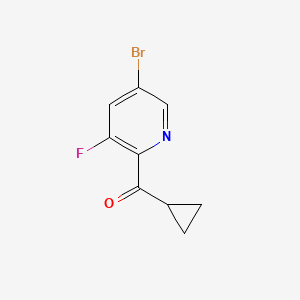
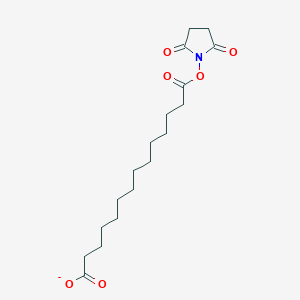
![2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13981206.png)
